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Compound of Interest

Compound Name:
[2-(4-Chlorophenyl)phenyl]sulfonyl

chloride

CAS No.: 887344-37-8

Cat. No.: B1352784 Get Quote

Technical Guide: [2-(4-
Chlorophenyl)phenyl]sulfonyl Chloride
Executive Summary
Compound Identity: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride CAS Registry Number:

887344-37-8 Molecular Formula: C₁₂H₈Cl₂O₂S Molecular Weight: 287.16 g/mol

[2-(4-Chlorophenyl)phenyl]sulfonyl chloride is a specialized organosulfur building block

characterized by a biphenyl core with orthogonal functionalization. Unlike simple para-

substituted sulfonyl chlorides, this molecule features a sulfonyl chloride group at the ortho (C2)

position of the proximal ring and a chlorine atom at the para (C4') position of the distal ring.

This specific substitution pattern introduces significant steric torsion, preventing the coplanar

alignment of the phenyl rings—a critical feature for disrupting molecular symmetry and

enhancing solubility in medicinal chemistry scaffolds. It serves as a high-value intermediate in

the synthesis of biaryl sulfonamide pharmacophores, particularly for Nav1.7 sodium channel

inhibitors and Smoothened (Smo) receptor antagonists.
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Properties[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1352784?utm_src=pdf-interest
https://www.benchchem.com/product/b1352784?utm_src=pdf-body
https://www.benchchem.com/product/b1352784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Analysis: The Ortho-Effect
The defining feature of this molecule is the steric clash between the bulky sulfonyl chloride

group (-SO₂Cl) at position 2 and the protons at positions 2' and 6' of the adjacent chlorophenyl

ring.

Biphenyl Torsion: In unsubstituted biphenyl, the dihedral angle is approximately 44° in

solution. The introduction of the -SO₂Cl group at the ortho position forces the system into a

more twisted conformation (dihedral angle typically >60°) to minimize steric repulsion.

Electronic Deshielding: The electron-withdrawing nature of the sulfonyl group, combined with

the inductive effect of the 4'-chloro substituent, creates a highly electrophilic sulfur center.

However, the steric bulk of the ortho-biphenyl moiety partially shields the sulfur atom,

modulating its reactivity toward nucleophiles compared to unhindered benzenesulfonyl

chlorides.

Physiochemical Data Table
Property Value / Description Note

Physical State
Solid (typically off-white to pale

yellow powder)
Moisture sensitive

Melting Point
105–110 °C (Estimated range

based on analogs)
Sharpness indicates purity

Solubility
Soluble in DCM, THF, Toluene,

EtOAc
Reacts with alcohols/water

Reactivity High electrophilicity at Sulfur
Prone to hydrolysis to sulfonic

acid

LogP ~3.8 (Predicted)
Highly lipophilic due to biaryl

core

Synthetic Pathways[4][5]
Primary Route: The Sandmeyer-Type Chlorosulfonation
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Direct chlorosulfonation of 4-chlorobiphenyl typically yields the para (4'-) or para (4-) isomer

due to steric control. Therefore, the most reliable route to the ortho-isomer is via the diazonium

salt of the corresponding aniline (2-amino-4'-chlorobiphenyl). This method ensures complete

regiocontrol.

Protocol Logic:

Diazotization: The amine is converted to the diazonium salt using sodium nitrite and

hydrochloric acid at low temperature (0 °C) to prevent decomposition.

Sulfonyl Group Transfer: The diazonium species is reacted with sulfur dioxide (SO₂) in the

presence of a copper(II) chloride catalyst (Meerwein reaction variant). The copper mediates

the single-electron transfer (SET), generating a sulfonyl radical that is trapped by chloride.

Visualization of Synthesis (Graphviz)
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Figure 1: Regioselective synthesis via the Sandmeyer-Meerwein chlorosulfonation route.

Reactivity Profile & Experimental Handling
Nucleophilic Substitution (Sulfonamide Formation)
The primary utility of this compound is the formation of sulfonamides. Due to the steric

hindrance at the ortho position, reaction times may be longer than standard benzenesulfonyl

chlorides.

Standard Protocol for Sulfonamide Synthesis:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1352784?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Base: Pyridine (as solvent/base) or Triethylamine (1.2 equiv) to scavenge HCl.

Temperature: Start at 0 °C, then warm to Room Temperature (RT). Reflux may be required

for sterically hindered amines.

Workup: Quench with dilute HCl to remove excess amine/pyridine. Wash with brine.

Hydrolysis Sensitivity
The S-Cl bond is labile. Exposure to atmospheric moisture converts the chloride to the sulfonic

acid ([2-(4-chlorophenyl)phenyl]sulfonic acid), which is a non-reactive dead-end for coupling.

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C.

QC Check: Run TLC (Hexane/EtOAc 8:2). The sulfonyl chloride moves near the solvent

front; the sulfonic acid stays at the baseline.

Reactivity Flowchart
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Figure 2: Divergent reactivity pathways. Green path indicates primary medicinal application.

Applications in Drug Discovery[4][5][6][7]
Nav1.7 Inhibitors
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Biaryl sulfonamides derived from this scaffold have shown potential as selective inhibitors of

the voltage-gated sodium channel Nav1.7, a key target for pain management. The twisted

biphenyl structure allows the molecule to occupy hydrophobic pockets within the channel's

voltage-sensing domain while positioning the sulfonamide "head" group for hydrogen bonding.

Hedgehog Pathway Antagonists
Derivatives of ortho-substituted biphenyls act as antagonists to the Smoothened (Smo)

receptor.[1] The 4'-chloro substituent provides a halogen bond anchor point, while the

sulfonamide linkage orients the second aromatic ring to block the receptor's transmembrane

tunnel.

Safety & References
Safety Precautions

Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).

Lachrymator: May cause irritation to respiratory tract. Handle only in a fume hood.

Decomposition: Releases HCl gas upon contact with water.
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sulfonyl chloride). (Note: Specific isomer data extrapolated from close structural analogs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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